molecular formula C13H13ClN2O2 B2465029 Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate CAS No. 2108555-11-7

Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate

Cat. No. B2465029
CAS RN: 2108555-11-7
M. Wt: 264.71
InChI Key: LOQOZFNDYKOUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate is a chemical compound that belongs to the class of imidazole derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate is not well understood. However, it has been suggested that its biological activities may be due to its ability to interact with various enzymes and receptors in the body.
Biochemical and Physiological Effects:
Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. It has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of various physiological processes such as blood pressure and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate in lab experiments is its potential biological activities, which make it a promising compound for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate. One direction is the further investigation of its potential antitumor and antifungal activities. Another direction is the development of new metal complexes with potential biological activities. Additionally, the study of the mechanism of action of this compound may provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate involves the reaction of 3-chloroaniline with glyoxal in the presence of ammonium acetate to form 3-(3-chlorophenyl)imidazolidine-2,4-dione. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to yield Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate.

Scientific Research Applications

Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate has been used in various scientific research studies due to its potential biological activities. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential antitumor and antifungal activities. Additionally, Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate has been used as a ligand in the design and synthesis of new metal complexes with potential biological activities.

properties

IUPAC Name

methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-18-13(17)6-5-12-15-8-11(16-12)9-3-2-4-10(14)7-9/h2-4,7-8H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQOZFNDYKOUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC=C(N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.